BenchChemオンラインストアへようこそ!

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet

RP-UPLC Regioisomer Retention Time

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet (CAS 1431699-53-4), systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine, is the ortho-CF₃ regioisomer of the calcimimetic drug cinacalcet. It is classified as Cinacalcet Impurity 5 / Impurity 16 and represents a critical process-related impurity arising from regioisomeric contamination of the 2-(trifluoromethyl)phenyl synthetic intermediate.

Molecular Formula C22H22F3N
Molecular Weight 357.4 g/mol
CAS No. 1431699-53-4
Cat. No. B1432340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet
CAS1431699-53-4
Molecular FormulaC22H22F3N
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C22H22F3N/c1-16(19-13-6-10-17-8-2-4-12-20(17)19)26-15-7-11-18-9-3-5-14-21(18)22(23,24)25/h2-6,8-10,12-14,16,26H,7,11,15H2,1H3
InChIKeyGYYWMGJOMCUDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet (CAS 1431699-53-4) – Identity, Regulatory Role & Procurement Rationale


3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet (CAS 1431699-53-4), systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine, is the ortho-CF₃ regioisomer of the calcimimetic drug cinacalcet [1]. It is classified as Cinacalcet Impurity 5 / Impurity 16 and represents a critical process-related impurity arising from regioisomeric contamination of the 2-(trifluoromethyl)phenyl synthetic intermediate [2]. The compound is supplied as a pale oil (free base, MW 357.41 g/mol, formula C₂₂H₂₂F₃N), with its hydrochloride salt also commercially available (CAS 2469242-96-2) . Its primary procurement value lies in its use as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial production of cinacalcet drug substance and drug product [3].

Why 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet Cannot Be Substituted by Other Cinacalcet Impurities or Regioisomers


The ortho-trifluoromethyl regioisomer occupies a distinct and non-interchangeable position within the cinacalcet impurity profile. Unlike the pharmacopoeially recognized meta-isomer (cinacalcet API), which is the active pharmaceutical ingredient with defined calcimimetic activity at the calcium-sensing receptor (CaSR), the ortho-isomer arises as a specific by-product of regioisomeric contamination in the synthesis of the 3-(3-trifluoromethyl)phenylpropan-1-amine intermediate [1]. Regulatory expectations under ICH Q3A mandate that any impurity present at or above the identification threshold (0.1% for a ≤2 g/day dose) must be individually identified, qualified, and controlled using a validated, stability-indicating analytical method with resolution from the parent drug and other known impurities [2]. The ortho-isomer’s unique chromatographic retention behaviour, distinct relative response factor, and differing physical form (pale oil versus the crystalline hydrochloride of cinacalcet) mean that reference standards of cinacalcet, the para-isomer (CAS 1428118-39-1), or the desfluoro impurity (CAS 253337-26-7) cannot serve as surrogates for method specificity, system suitability, or quantitative accuracy [3].

Quantitative Differentiation Evidence for 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet (CAS 1431699-53-4)


Chromatographic Resolution: Ortho-Regioisomer (Target) vs. Cinacalcet API (Meta-Isomer)

In a validated stability-indicating RP-UPLC method using an Acquity BEH Shield RP18 column (100 × 2.1 mm, 1.7 µm) with phosphate buffer (pH 6.6)/acetonitrile gradient at 0.3 mL/min and 35°C, the ortho-trifluoromethyl regioisomer (target compound) elutes at 14.595 min, while the active pharmaceutical ingredient cinacalcet (meta-CF₃) elutes at 15.495 min. The resolution between the two peaks exceeds 2.0, meeting the pharmacopoeial system suitability criterion for baseline separation [1].

RP-UPLC Regioisomer Retention Time Resolution Stability-Indicating

Relative Response Factor (RRF) Differentiation: Ortho-Regioisomer vs. Other Cinacalcet Process Impurities

Under the same validated RP-UPLC conditions, the ortho-trifluoromethyl regioisomer exhibits a relative response factor (RRF) of 0.99 relative to cinacalcet hydrochloride. This value is markedly closer to unity than the RRFs of the three other co-eluting process impurities: (+)-R-1-(1-Naphthyl)ethylamine (RNEA, RRF 1.79), diastereomer isomer-1 (RRF 0.89), and diastereomer isomer-2 (RRF 0.88) [1]. An RRF of 0.99 indicates that the UV absorptivity of the ortho-isomer at 223 nm is nearly identical to that of cinacalcet, allowing direct area-percent quantitation without the application of a response correction factor.

Relative Response Factor Quantitation Impurity Profiling ICH Validation

Limit of Detection (LOD) and Quantitation (LOQ): Ortho-Regioisomer vs. Cinacalcet API

The validated RP-UPLC method achieves a limit of detection (LOD) of 0.082 µg/mL and a limit of quantitation (LOQ) of 0.22 µg/mL for the ortho-trifluoromethyl regioisomer. These values are statistically equivalent to the sensitivity achieved for the cinacalcet hydrochloride API itself (LOD 0.084 µg/mL, LOQ 0.22 µg/mL) [1]. This indicates that the method can detect and quantify the ortho-isomer impurity at levels well below the ICH Q3A identification threshold of 0.1% (equivalent to approximately 0.5 µg/mL under standard analytical conditions).

LOD LOQ Sensitivity Trace Analysis Method Validation

Physical Form and Handling Differentiation: Ortho-Regioisomer (Oil) vs. Cinacalcet HCl (Crystalline Solid)

The free base of 3'-destrifluoromethyl 2'-trifluoromethyl cinacalcet exists as a pale oil at ambient temperature, with a predicted boiling point of 439.7 ± 45.0 °C, density of 1.154 ± 0.06 g/cm³, and a predicted pKa of 9.15 ± 0.29 [1]. It is soluble in dichloromethane, ethyl acetate, and methanol [2]. In contrast, the cinacalcet active pharmaceutical ingredient is a white to off-white crystalline hydrochloride salt (MW 393.9 g/mol) with defined melting behaviour [3]. The para-trifluoromethyl regioisomer (CAS 1428118-39-1) is also supplied as a hydrochloride salt [4].

Physical Form Oil Solubility Handling Reference Standard

Regulatory Traceability: Ortho-Regioisomer as a Reference Standard for ANDA QC Applications

The ortho-trifluoromethyl regioisomer is supplied with comprehensive characterization data (including HPLC, MS, NMR, and chiral purity analysis) compliant with regulatory guidelines for reference standards [1]. Multiple independent suppliers indicate that this impurity standard can be used for ANDA analytical method development, method validation (AMV), and quality control (QC) applications, with potential traceability against pharmacopeial standards (USP or EP) provided upon feasibility assessment . This contrasts with the majority of cinacalcet impurities, which are not individually monographed in the USP or EP and therefore require a well-characterized in-house reference standard.

ANDA Reference Standard Pharmacopeial Traceability Regulatory Compliance

High-Value Application Scenarios for 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet (CAS 1431699-53-4)


System Suitability and Specificity Verification in RP-UPLC Impurity Methods for Cinacalcet ANDA Submissions

The ortho-trifluoromethyl regioisomer serves as a critical system suitability marker in stability-indicating RP-UPLC methods. Its retention time of 14.595 min, with a resolution >2.0 from the cinacalcet peak (15.495 min), provides a quantitative benchmark for column performance and mobile phase integrity [1]. ANDA applicants can spike this reference standard into sample matrices to demonstrate method specificity and confirm the absence of co-elution with the active pharmaceutical ingredient.

Quantitative Impurity Monitoring at ICH Q3A Thresholds During Cinacalcet API Batch Release

With a validated LOQ of 0.22 µg/mL—well below the ICH Q3A identification threshold concentration—the ortho-isomer standard enables robust batch-to-batch monitoring of this specific regioisomeric impurity in cinacalcet drug substance [1]. Its near-unity relative response factor (RRF 0.99) permits direct area-percent quantitation without correction factors, reducing potential sources of analytical error in certificate of analysis (CoA) reporting.

Structure Elucidation and Regioisomeric Confirmation via Ortho-Specific Analytical Fingerprinting

The ortho-CF₃ substitution pattern imparts a unique analytical fingerprint distinguishable from the meta-CF₃ (cinacalcet API) and para-CF₃ (CAS 1428118-39-1) isomers. Laboratories can employ this characterized standard as a positive control in NMR (¹H, ¹³C, 2D-NOESY) and LC-MS/MS experiments to confirm the identity of unknown peaks observed during forced degradation studies, thereby supporting the structural characterization requirements of ICH Q3A [2].

Cross-Validation of Orthogonal Separation Techniques (CE vs. UPLC) for Cinacalcet Impurity Profiling

Recent capillary electrophoresis (CE) methods utilizing (2-hydroxypropyl)-γ-cyclodextrin as a chiral selector have been developed for simultaneous enantioseparation and impurity profiling of cinacalcet [1]. The ortho-isomer reference standard can be used to cross-validate the selectivity of CE-based methods against the established RP-UPLC method, ensuring that orthogonally separated techniques provide consistent impurity quantification and meet the probability criteria (π ≥ 90%) defined within the Method Operable Design Region (MODR).

Quote Request

Request a Quote for 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.